One of the abstracts describes the synthesis of a long-tail THQ derivative, 6-acetamido-N-(2-(8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-2-methylpropyl)nicotinamide (1d). [] This compound was designed based on binding mode analyses and synthetic accessibility, aiming for an orally available SARM with a suitable pharmacological profile. [] While the abstract does not detail the specific synthesis steps, it mentions that 1d bears a para-acetamide-substituted aromatic group. []
The abstract discussing THQ derivatives highlights the structural importance of the para-acetamide-substituted aromatic group in compound 1d. [] This structural feature is believed to contribute to its strong androgen receptor (AR) agonistic activity. [] The binding mode analyses suggest that 1d interacts with Trp741 of the AR and forms a hydrogen bond with helix 12 of the AR. [] This interaction is thought to maintain the AR in its agonist form, leading to the desired biological activity. []
5.1. THQ Derivatives as SARMs: Compound 1d, a long-tail THQ derivative, acts as a potent AR agonist. [] The binding of 1d to the AR, particularly the interaction with Trp741 and the hydrogen bond formation with helix 12, induces a conformational change in the AR, stabilizing its agonist form. [] This, in turn, leads to the activation of downstream signaling pathways responsible for the osteoanabolic effects observed in the study. []
5.2. Estrogen Receptors in Vasodilation: Estrogen receptors, specifically ERα and ERβ, play distinct roles in vasodilation. [] The activation of ERα by agonists like PPT leads to vasorelaxation in various blood vessels, primarily through nitric oxide (NO) production. [] ERβ activation also contributes to vasodilation, but its effects are more pronounced in abdominal arteries and may involve hyperpolarization and inhibition of vascular smooth muscle Ca2+ entry. []
5.3. Estrogen Receptors in Pain-Related Aversion: ERβ and GPR30, but not ERα, are implicated in pain-related aversion. [] Blocking ERβ or GPR30 in the rostral anterior cingulate cortex (rACC) reduces pain-related aversion in rodent models. [] Conversely, activating ERβ or GPR30 in the rACC induces conditioned place avoidance. [] The mechanism underlying these effects likely involves the modulation of N-methyl-D-aspartate (NMDA) receptor-mediated excitatory synaptic transmission in the rACC. []
7.1. THQ Derivatives as SARMs: THQ derivatives, particularly compound 1d, show promise as potential treatments for osteoporosis. [] In a female osteoporosis model, 1d demonstrated osteoanabolic effects by increasing femoral bone mineral density. [] Importantly, 1d exhibited tissue selectivity, with a favorable separation between its beneficial effects on bone and its undesirable virilizing effects on the uterus and clitoral gland. []
7.2. Estrogen Receptor Ligands: Understanding the distinct roles of ERα, ERβ, and GPR30 in various physiological processes has significant implications for developing targeted therapies. For instance, selective ERβ agonists could potentially provide vasodilation in specific vascular beds without affecting other parts of the systemic circulation. [] Similarly, targeting ERβ or GPR30 in the rACC could offer novel approaches to manage pain-related aversion. []
8.1. THQ Derivatives as SARMs: Further research is needed to evaluate the long-term safety and efficacy of compound 1d and other promising THQ derivatives as SARMs in clinical trials. [] Investigating the precise molecular mechanisms underlying their tissue selectivity and exploring their potential applications in other conditions associated with androgen deficiency are also crucial areas for future research.
8.2. Estrogen Receptor Ligands: Continued investigation into the specific signaling pathways and downstream targets of ERα, ERβ, and GPR30 in different cell types and tissues is essential. [, ] This knowledge will facilitate the development of highly selective and effective ER ligands for various therapeutic applications, including cardiovascular diseases, pain management, and hormone-dependent cancers.
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: 13538-21-1
CAS No.: